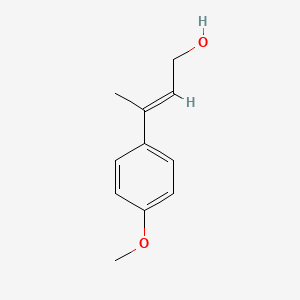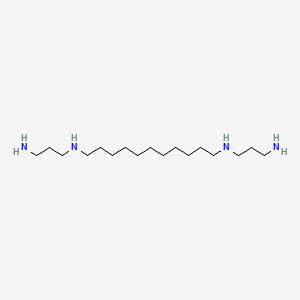
Propane, 2-ethoxy-1-isocyano-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 2-ethoxy-1-isocyano-2-methyl- is an organic compound with the molecular formula C7H13NO. It contains 22 atoms: 13 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is characterized by the presence of an isocyano group and an ethoxy group attached to a propane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-ethoxy-1-isocyano-2-methyl- can involve the reaction of appropriate precursors under controlled conditionsThe solution is then distilled to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 2-ethoxy-1-isocyano-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Nucleophiles: Various nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized products such as carbonyl compounds.
Reduction: Reduced products like amines.
Substitution: Substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propane, 2-ethoxy-1-isocyano-2-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propane, 2-ethoxy-1-isocyano-2-methyl- involves its interaction with molecular targets through its functional groups. The isocyano group can form coordination complexes with metal ions, while the ethoxy group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and molecular processes .
Comparación Con Compuestos Similares
Similar Compounds
Propane, 2-ethoxy-2-methyl-: Similar in structure but lacks the isocyano group.
Propane, 2-isocyano-2-methyl-: Similar but lacks the ethoxy group.
Propane, 1-ethoxy-2-methyl-: Similar but with different positioning of functional groups.
Uniqueness
Propane, 2-ethoxy-1-isocyano-2-methyl- is unique due to the presence of both an isocyano group and an ethoxy group on the same propane backbone
Propiedades
Número CAS |
136321-58-9 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-ethoxy-1-isocyano-2-methylpropane |
InChI |
InChI=1S/C7H13NO/c1-5-9-7(2,3)6-8-4/h5-6H2,1-3H3 |
Clave InChI |
ULELUOHUMQQRJX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C)C[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)

